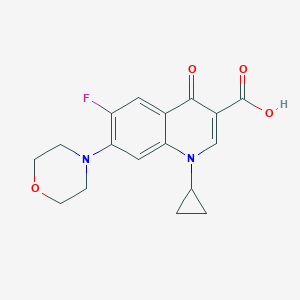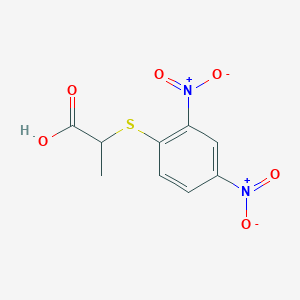
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one, also known as DTC, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTC is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one varies depending on the specific application. In cancer research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation studies, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one inhibits NF-κB activation by preventing the degradation of IκBα and reducing the expression of pro-inflammatory cytokines. In neurodegenerative disease research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one reduces oxidative stress and inflammation by enhancing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. In cancer studies, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation studies, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one reduces the production of pro-inflammatory cytokines and inhibits NF-κB activation. In neurodegenerative disease research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one reduces oxidative stress and inflammation, enhances antioxidant enzyme activity, and reduces the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has some limitations, including its low stability in acidic conditions and its potential to form complexes with metal ions.
Orientations Futures
There are several future directions for 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one research, including exploring its potential as a therapeutic agent in other disease areas such as cardiovascular disease and diabetes. Additionally, further research is needed to understand the mechanisms of action of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one in different applications and to optimize its pharmacokinetic properties. Finally, the development of novel synthetic methods for 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one and its derivatives could lead to the discovery of new compounds with enhanced therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one involves the condensation of 2-thienyl aldehyde and 2-thienyl ketone with 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one as a yellow crystalline solid.
Applications De Recherche Scientifique
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. Inflammation studies have demonstrated that 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Additionally, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one |
|---|---|
Formule moléculaire |
C18H12O2S2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(3E)-2-thiophen-2-yl-3-(thiophen-2-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C18H12O2S2/c19-17-13-6-1-2-7-15(13)20-18(16-8-4-10-22-16)14(17)11-12-5-3-9-21-12/h1-11,18H/b14-11- |
Clé InChI |
LVBBZMHMACEVDZ-KAMYIIQDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=CS3)/C(O2)C4=CC=CS4 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CS3)C(O2)C4=CC=CS4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CS3)C(O2)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)

![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)
![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)


![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)

![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)